Welcome to the BenchChem Online Store!
molecular formula C17H18O3 B8238472 3-(3-(Benzyloxy)propoxy)benzaldehyde

3-(3-(Benzyloxy)propoxy)benzaldehyde

Cat. No. B8238472
M. Wt: 270.32 g/mol
InChI Key: GYELJXUKGFAHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09243003B2

Procedure details

To a 3-L reaction vessel was charged and stirred potassium carbonate (152 g), 3-hydroxybenzaldehyde (67.6 g), dimethylformamide (DMF, 250 mL) and 3-chloropropyl phenylmethyl ether (96.4 g) at 90° C. for ˜18 h. Water (567 mL) was added followed by tert-butyl methyl ether (907 mL). The bottom aqueous layer was separated and the organic layer washed with 1N sodium hydroxide (2×567 mL) and water (1×567 mL). The organic solution was concentrated to a minimum after which ethanol (200 proof, 907 mL) was added and the solution concentrated to a minimum and filtered though a 1-μm filter.
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step Two
Quantity
67.6 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
96.4 g
Type
reactant
Reaction Step Two
Quantity
907 mL
Type
solvent
Reaction Step Three
Name
Quantity
567 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[OH:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH:11]=[O:12].CN(C)C=O.[C:21]1([CH2:27][O:28][CH2:29][CH2:30][CH2:31]Cl)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>COC(C)(C)C.O>[C:21]1([CH2:27][O:28][CH2:29][CH2:30][CH2:31][O:7][C:8]2[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=2)[CH:11]=[O:12])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:0.1.2|

Inputs

Step One
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
152 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
67.6 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
96.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)COCCCCl
Step Three
Name
Quantity
907 mL
Type
solvent
Smiles
COC(C)(C)C
Step Four
Name
Quantity
567 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged
CUSTOM
Type
CUSTOM
Details
The bottom aqueous layer was separated
WASH
Type
WASH
Details
the organic layer washed with 1N sodium hydroxide (2×567 mL) and water (1×567 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated to a minimum after which ethanol (200 proof, 907 mL)
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated to a minimum
FILTRATION
Type
FILTRATION
Details
filtered though a 1-μm
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)COCCCOC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.